molecular formula C19H21NO2 B2545294 3,4-dihydro-2H-quinolin-1-yl-(4-propoxyphenyl)methanone CAS No. 616212-03-4

3,4-dihydro-2H-quinolin-1-yl-(4-propoxyphenyl)methanone

Cat. No. B2545294
CAS RN: 616212-03-4
M. Wt: 295.382
InChI Key: LJAXEKPJRFAIDW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the sources I found. Sigma-Aldrich does not collect analytical data for this product .

Scientific Research Applications

Synthesis and Catalytic Applications

Rh(I)-Catalyzed Carbon–Carbon Double-Bond Formation : Zhang, Wang, and Wang (2013) describe an alternative method for the direct arylvinylation of quinolin-8-yl methanone with substituted N′-benzylidene-4-methylbenzenesulfonohydrazide, resulting in 3-aryl-1-(quinolin-8-yl)prop-2-en-1-one products through a catalytic reaction involving C–H activation and migratory insertion mechanisms (Zhang et al., 2013).

Novel Compound Synthesis

Sequential Multi-Component Reaction : Alizadeh and Roosta (2018) developed a protocol for synthesizing aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives from readily available materials, offering a mild and efficient synthesis method with excellent yields (Alizadeh & Roosta, 2018).

Material Science Applications

Conformational Analysis and Synthesis : Karkhut et al. (2014) synthesized and isolated stable forms of 3-(6-chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, providing insights into their structure through B3LYP geometry, energy, and NMR calculations (Karkhut et al., 2014).

Spectroscopic Properties

Spectroscopic Properties Study : Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, revealing insights into their excited-states and molecular orbital energies through experimental and theoretical studies (Al-Ansari, 2016).

Green Chemistry

Efficient Synthesis Method : Salari, Hassanabadi, and Mosslemin (2017) reported a green method for synthesizing trans-[3-(aryl)-2,3-dihydrofuro[3,2-h]quinolin-2-yl]-(4-chlorophenyl)methanones, highlighting the use of choline hydroxide as a catalyst in water, aligning with green chemistry principles (Salari, Hassanabadi, & Mosslemin, 2017).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(4-propoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-2-14-22-17-11-9-16(10-12-17)19(21)20-13-5-7-15-6-3-4-8-18(15)20/h3-4,6,8-12H,2,5,7,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAXEKPJRFAIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-quinolin-1-yl-(4-propoxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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